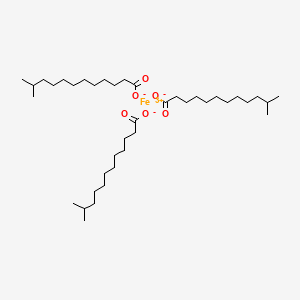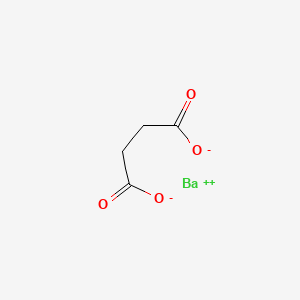
Barium succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium succinate: is an inorganic compound with the chemical formula Ba(C₄H₄O₄) . It is a salt formed from barium and succinic acid. This compound is known for its crystalline structure and is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium succinate can be synthesized through a controlled chemical reaction method. One common approach involves the reaction of barium chloride with succinic acid in an aqueous medium. The reaction typically proceeds as follows:
BaCl2+C4H6O4→Ba(C4H4O4)+2HCl
Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product. The resulting this compound is then purified and crystallized for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Barium succinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form barium fumarate.
Reduction: It can be reduced under specific conditions to yield other barium compounds.
Substitution: this compound can participate in substitution reactions where the succinate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various ligands, such as phosphates or nitrates, can be used in substitution reactions.
Major Products Formed:
Oxidation: Barium fumarate
Reduction: Other barium compounds
Substitution: Barium salts with different ligands
Scientific Research Applications
Chemistry: Barium succinate is used in the synthesis of other barium compounds and as a precursor in various chemical reactions. Its crystalline structure makes it valuable in crystallography studies.
Biology: In biological research, this compound is used to study the effects of barium ions on biological systems. It is also used in the preparation of barium-based contrast agents for imaging studies.
Medicine: this compound is used in the development of pharmaceuticals and as a component in certain medical imaging agents.
Industry: In industrial applications, this compound is used in the production of ceramics, glass, and other materials. Its unique properties make it valuable in the manufacturing of electronic components and other specialized products.
Mechanism of Action
The mechanism of action of barium succinate involves the interaction of barium ions with various molecular targets. Barium ions can interact with cellular components, affecting ion channels and transporters. This interaction can lead to changes in cellular function and signaling pathways. The succinate component can also participate in metabolic pathways, contributing to the overall effects of the compound.
Comparison with Similar Compounds
- Barium fumarate
- Barium malate
- Barium tartrate
- Barium citrate
Comparison: Barium succinate is unique due to its specific crystalline structure and the properties imparted by the succinate ligand. Compared to other barium salts, this compound has distinct solubility and reactivity characteristics, making it suitable for specific applications in research and industry.
Properties
CAS No. |
5908-80-5 |
|---|---|
Molecular Formula |
C4H4BaO4 |
Molecular Weight |
253.40 g/mol |
IUPAC Name |
barium(2+);butanedioate |
InChI |
InChI=1S/C4H6O4.Ba/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI Key |
HFAQXXPQBRIXGD-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


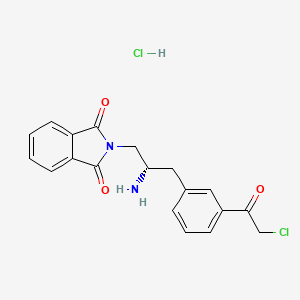
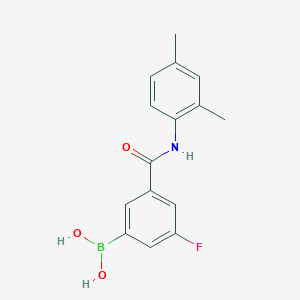
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
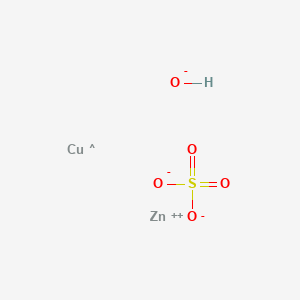
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
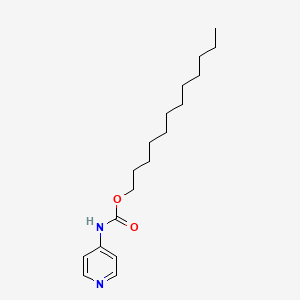
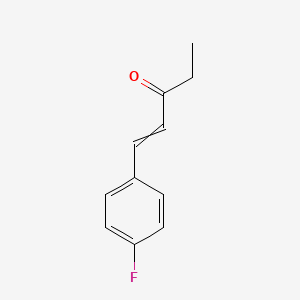
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)
![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
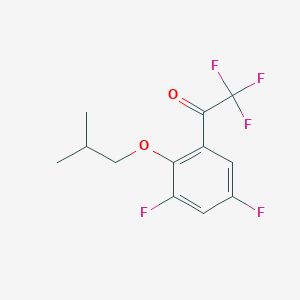
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
